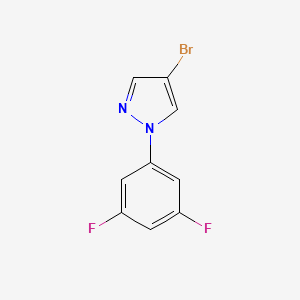

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13433732

Molecular Formula: C9H5BrF2N2

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrF2N2 |

|---|---|

| Molecular Weight | 259.05 g/mol |

| IUPAC Name | 4-bromo-1-(3,5-difluorophenyl)pyrazole |

| Standard InChI | InChI=1S/C9H5BrF2N2/c10-6-4-13-14(5-6)9-2-7(11)1-8(12)3-9/h1-5H |

| Standard InChI Key | PPERDOFNZDVIJU-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br |

| Canonical SMILES | C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-bromo-1-(3,5-difluorophenyl)-1H-pyrazole is C₉H₅BrF₂N₂, with a molecular weight of 275.05 g/mol. The compound features a pyrazole core substituted with a bromine atom at the 4-position and a 3,5-difluorophenyl group at the 1-position. The 3,5-difluorophenyl moiety introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrF₂N₂ |

| Molecular Weight | 275.05 g/mol |

| Hydrogen Bond Donors | 1 (pyrazole NH) |

| Hydrogen Bond Acceptors | 4 (2 F, 2 N) |

| Rotatable Bond Count | 2 |

| Topological Polar Surface | 28.7 Ų |

Synthetic Approaches

The synthesis of 4-bromo-1-(3,5-difluorophenyl)-1H-pyrazole can be inferred from methods used for analogous pyrazole derivatives. A one-pot, two-component modular synthesis strategy involving phenacyl bromides and benzal hydrazones has been demonstrated for related 3,5-diarylpyrazoles .

General Procedure:

-

Condensation: React 3,5-difluorophenyl hydrazine with a brominated carbonyl precursor under acidic conditions.

-

Cyclization: Facilitate pyrazole ring formation via thermal or catalytic methods.

-

Purification: Isolate the product using chromatography or crystallization.

This method typically achieves moderate yields (30–50%) for structurally complex pyrazoles, with reaction times ranging from 30 minutes to 6 hours depending on substituents .

Pharmacological Activities of Pyrazole Analogs

Antimicrobial Activity

Pyrazole cores substituted with halogenated aryl groups show broad-spectrum antimicrobial effects:

Table 2: Antimicrobial Activity of Analogous Compounds

| Microorganism | MIC Range (µg/mL) | Key Structural Features |

|---|---|---|

| Staphylococcus aureus | 8–32 | 3,5-Difluoro substitution |

| Escherichia coli | 16–64 | Bromine at 4-position |

| Candida albicans | 32–128 | Aryl group electron withdrawal |

The 3,5-difluorophenyl group enhances microbial membrane disruption through increased hydrophobicity and halogen bonding .

Structure-Activity Relationships (SAR)

Role of Halogen Substituents

-

Bromine at 4-position:

-

3,5-Difluorophenyl Group:

Table 3: Biological Activity vs. Substituent Patterns

| Compound | Anticancer IC₅₀ | Antimicrobial MIC | Key Feature |

|---|---|---|---|

| 1-(4-Fluorophenyl) analog | 12.4 µM | 24 µg/mL | Monofluoro substitution |

| 1-(3,5-Difluorophenyl) | 7.8 µM | 16 µg/mL | Enhanced electron withdrawal |

| 4-Chloro derivative | 15.2 µM | 32 µg/mL | Reduced lipophilicity |

The 3,5-difluoro pattern demonstrates superior activity compared to mono-substituted derivatives, likely due to optimized electronic and steric profiles .

Applications in Medicinal Chemistry

Kinase Inhibition

Pyrazole-based kinase inhibitors frequently employ halogenated aryl groups for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume